2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol
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Overview
Description
2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol is a synthetic compound known for its unique chemical structure and properties. It is characterized by the presence of dichlorophenyl groups and an imino linkage, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol typically involves the condensation reaction between 2,4-dichlorophenol and 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving an acidic or basic medium to facilitate the formation of the imino linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved often include inhibition of microbial growth and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-[(E)-[(3-methoxyphenyl)imino]methyl]phenol
- 2,4-Dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol
Uniqueness
2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol is unique due to its specific dichlorophenyl groups and the imino linkage, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C13H7Cl4NO |
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Molecular Weight |
335.0 g/mol |
IUPAC Name |
2,4-dichloro-6-[(3,4-dichlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H7Cl4NO/c14-8-3-7(13(19)12(17)4-8)6-18-9-1-2-10(15)11(16)5-9/h1-6,19H |
InChI Key |
MQUCNRGLRVIHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=CC2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl |
Origin of Product |
United States |
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